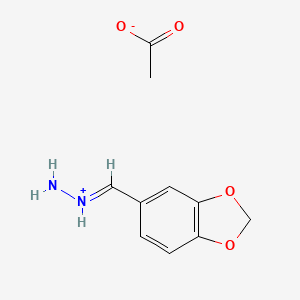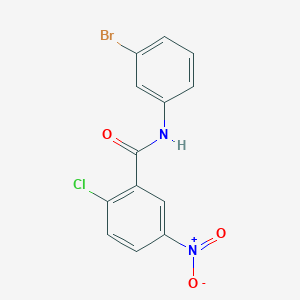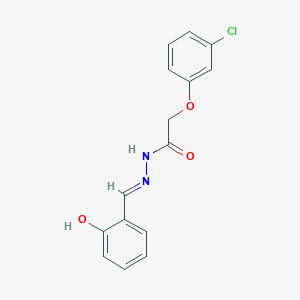
1,3-benzodioxole-5-carbaldehyde hydrazone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxole-5-carbaldehyde hydrazone acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazone derivative of 1,3-benzodioxole, which is a heterocyclic compound that contains a benzene ring fused with a dioxole ring. The acetate group in the hydrazone derivative enhances its solubility in polar solvents, making it a suitable compound for various applications.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes exhibit unique properties that make them suitable for various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate. However, studies have shown that its metal complexes exhibit antibacterial, antifungal, and anticancer activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3-benzodioxole-5-carbaldehyde hydrazone acetate in lab experiments is its solubility in polar solvents. This makes it easy to dissolve and work with in the lab. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its behavior in different experimental conditions.
Future Directions
1,3-benzodioxole-5-carbaldehyde hydrazone acetate has potential applications in various fields, and there are several future directions that can be explored. One direction is to study its metal complexes for their potential applications in catalysis, sensing, and medicinal chemistry. Another direction is to investigate its antibacterial, antifungal, and anticancer activities and develop it into a potential drug candidate. Additionally, its mechanism of action can be further studied to gain a better understanding of its behavior in different experimental conditions.
Synthesis Methods
The synthesis of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate involves the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
1,3-benzodioxole-5-carbaldehyde hydrazone acetate has been extensively studied for its potential applications in various fields. It has been used as a ligand in coordination chemistry to form metal complexes that exhibit interesting properties. These metal complexes have been studied for their potential applications in catalysis, sensing, and medicinal chemistry.
properties
IUPAC Name |
(E)-amino(1,3-benzodioxol-5-ylmethylidene)azanium;acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.C2H4O2/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;1-2(3)4/h1-4H,5,9H2;1H3,(H,3,4)/b10-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMYEWWXMYRBNS-FCVRUTMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1OC2=C(O1)C=C(C=C2)C=[NH+]N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].C1OC2=C(O1)C=C(C=C2)/C=[NH+]/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-amino(1,3-benzodioxol-5-ylmethylidene)azanium;acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)